molecular formula C35H51N5O4 B15134492 N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide

N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide

Cat. No.: B15134492
M. Wt: 605.8 g/mol
InChI Key: XWARSAOTDJATQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

EPZ011989 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include copper catalysts for click chemistry and standard organic solvents. The major products formed from these reactions depend on the specific reactants and conditions used .

Scientific Research Applications

EPZ011989 has a wide range of scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C35H51N5O4

Molecular Weight

605.8 g/mol

IUPAC Name

N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide

InChI

InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30,32H,7,10-20,24H2,1-6H3,(H,36,41)

InChI Key

XWARSAOTDJATQF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3C(=CC(=NC3=O)C)C)C#CCN4CCOCC4

Origin of Product

United States

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